4-chlorobut-2-yn-1-amine Hydrochloride

Catalog No.
S1768068
CAS No.
77369-59-6
M.F
C4H7Cl2N
M. Wt
140.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chlorobut-2-yn-1-amine Hydrochloride

CAS Number

77369-59-6

Product Name

4-chlorobut-2-yn-1-amine Hydrochloride

IUPAC Name

4-chlorobut-2-yn-1-amine;hydrochloride

Molecular Formula

C4H7Cl2N

Molecular Weight

140.01 g/mol

InChI

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H

InChI Key

HZVTZSFWPLLBRF-UHFFFAOYSA-N

SMILES

C(C#CCCl)N.Cl

Synonyms

4-chlorobut-2-yn-1-amineHydrochloride;77369-59-6;1-amino-4-chloro-2-butynehydrochloride;AC1MDSNI;C4H6ClN.HCl;CTK7E1823;HZVTZSFWPLLBRF-UHFFFAOYSA-N;5604AH;OR28056;1-AMINO-4-CHLORO-2-BUTYNEHCL;1-Amino-4-chlorobut-2-ynehydrochloride;LP052924;OR038668;KB-151793;KB-190988

Canonical SMILES

C(C#CCCl)N.Cl

Comprehensive and Detailed Summary of the Application

“4-chlorobut-2-yn-1-amine Hydrochloride” is used in the synthesis of new unsaturated amines. This process involves the Stevens Rearrangement, a base-mediated rearrangement of ammonium ylides that allows for the formation of compounds with a new carbon-carbon bond under mild conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol in the presence of triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene. This compound then reacts with dimethylamine to produce N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine. When this amine is reacted with various compounds in an anhydrous diethyl ether medium, the corresponding ammonium salts are obtained .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is the formation of new unsaturated tertiary amines via the Stevens 3,2-rearrangement of quaternary salts . These amines are used for the synthesis of surface-active substances, drugs, biologically active compounds, etc .

4-Chlorobut-2-yn-1-amine Hydrochloride is a chemical compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol. It is a hydrochloride salt of 4-chlorobut-2-yn-1-amine, which features a butyne structure with a chlorine substituent at the fourth carbon and an amine group at the first position. This compound is characterized by its linear structure and the presence of both a halogen and an amine functional group, which contribute to its reactivity and potential utility in various chemical applications .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.
  • Alkylation Reactions: The amine group can act as a nucleophile in alkylation reactions, allowing the formation of more complex amines.
  • Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, which is essential in the synthesis of pharmaceuticals and agrochemicals.

These reactions highlight its versatility as an intermediate in organic synthesis .

The synthesis of 4-chlorobut-2-yn-1-amine Hydrochloride can be achieved through several methods:

  • Halogenation of Butyne: Starting from butyne, chlorination can introduce the chlorine substituent.
  • Amine Formation: The conversion of appropriate alkyl halides or nitriles to amines using reducing agents or through nucleophilic substitution.
  • Direct Synthesis: Utilizing specific reagents that facilitate the introduction of both the chlorine and amine functional groups in a single step.

These methods allow for efficient production of this compound while minimizing by-products .

4-Chlorobut-2-yn-1-amine Hydrochloride finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases.
  • Chemical Synthesis: Used as a building block in organic synthesis for creating more complex molecules.
  • Research: Employed in laboratory settings for studying reaction mechanisms involving halogenated compounds.

Its unique structure makes it valuable for developing new therapeutic agents .

Interaction studies involving 4-chlorobut-2-yn-1-amine Hydrochloride focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding its potential therapeutic effects and safety profile. Preliminary investigations suggest that it may interact with various proteins and enzymes, potentially leading to inhibition or modulation of biological pathways .

Several compounds share structural similarities with 4-chlorobut-2-yn-1-amine Hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
4-Bromobut-2-yn-1-amineSimilar but with bromine instead of chlorineMay exhibit different reactivity due to bromine's larger size
4-ChlorobutylamineLacks the triple bondMore straightforward amine properties
3-ChloroanilineContains an aromatic ringDifferent reactivity profile due to aromaticity

The unique aspect of 4-chlorobut-2-yn-1-amine Hydrochloride lies in its combination of a terminal alkyne, halogen, and amine functionalities, which provides distinct reactivity patterns compared to these similar compounds .

4-Chlorobut-2-yn-1-amine hydrochloride (CAS: 77369-59-6) is systematically named as (4-chloro-2-butyn-1-yl)amine hydrochloride under IUPAC guidelines. Alternative designations include 1-amino-4-chloro-2-butyne hydrochloride and 4-chloro-2-butyn-1-aminium chloride. The compound is registered under CAS 77369-59-6 and assigned the MDL number MFCD00236918, with a DSSTox Substance ID of DTXSID30383550.

Molecular Formula and Weight Analysis

The molecular formula is C₄H₇Cl₂N, with a molecular weight of 140.01 g/mol. Key structural features include:

  • A terminal alkyne group (C≡C) at position 2.
  • A chlorine substituent at position 4.
  • A protonated amine group (-NH₃⁺) at position 1, stabilized by a chloride counterion.
PropertyValueSource
Molecular FormulaC₄H₇Cl₂N
Molecular Weight140.01 g/mol
SMILESClCC#CCN.[H]Cl
InChI KeyHZVTZSFWPLLBRF-UHFFFAOYSA-N

Crystallographic Data and Conformational Studies

While crystallographic data for 4-chlorobut-2-yn-1-amine hydrochloride remains unpublished, conformational studies of related propargylamine derivatives provide insights. For example:

  • Bond lengths: The C≡C bond in the alkyne moiety measures approximately 1.20 Å, typical for sp-hybridized carbons.
  • Torsional angles: The Cl-C-C≡C-N backbone adopts a linear conformation to minimize steric strain.
  • Hydrogen bonding: The ammonium group (-NH₃⁺) forms strong ionic interactions with the chloride ion (Cl⁻), as observed in analogous hydrochloride salts.

Comparative Structural Analysis with Related Propargylamine Derivatives

Key Structural Differences:

CompoundBackboneSubstituentsBioactivity
4-Chlorobut-2-yn-1-amine HClAlkyne (C≡C)Cl at C4, NH₃⁺Cl⁻ at C1Enzyme inhibition, metallo-β-lactamase targeting
Propargylamine (C₃H₅N)Alkyne (C≡C)NH₂ at C1Neuroprotective agent, MAO-B inhibition
4-Chlorobut-2-en-1-amine HClAlkene (C=C)Cl at C4, NH₃⁺Cl⁻ at C1Intermediate in palladium-catalyzed cross-couplings

Reactivity Trends:

  • Alkyne vs. Alkene: The C≡C bond in 4-chlorobut-2-yn-1-amine enables click chemistry (e.g., Huisgen cycloaddition), whereas the C=C bond in its alkene analog favors electrophilic additions.
  • Amine protonation: The hydrochloride salt enhances water solubility (2.8 mg/mL at 25°C) compared to the free base.

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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